

# Comparative performance of Bis-PCBM vs. PCBM in organic solar cells.

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## Compound of Interest

Compound Name: **Bis-PCBM**

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## A Comparative Guide to Bis-PCBM and PCBM in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic photovoltaics (OPVs), the choice of electron acceptor material is a critical determinant of device performance. While [1][1]-phenyl-C61-butyric acid methyl ester (PCBM) has long been the benchmark fullerene acceptor, its derivative, bis-[1][1]-phenyl-C61-butyric acid methyl ester (**Bis-PCBM**), has emerged as a compelling alternative, primarily for its potential to enhance the open-circuit voltage ( $V_{oc}$ ) of organic solar cells. This guide provides an objective comparison of the performance of **Bis-PCBM** versus PCBM, supported by experimental data, to inform materials selection for OPV research and development.

## At a Glance: Key Performance Differences

**Bis-PCBM** distinguishes itself from PCBM by virtue of its higher Lowest Unoccupied Molecular Orbital (LUMO) energy level. This characteristic is the primary driver for the consistently observed increase in  $V_{oc}$  in solar cells employing **Bis-PCBM** as the acceptor. However, this advantage in voltage can sometimes be offset by a reduction in short-circuit current density ( $J_{sc}$ ) and fill factor (FF), which can be attributed to factors such as lower electron mobility and increased energetic and structural disorder in **Bis-PCBM**, which is often a mixture of multiple isomers.

## Quantitative Performance Comparison

The following tables summarize the key performance metrics of organic solar cells fabricated with **Bis-PCBM** and PCBM as the electron acceptors, using two common donor polymers: poly(3-hexylthiophene) (P3HT) and poly[N-9"-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT).

Table 1: Performance in P3HT-based Devices

Accepto r	Voc (V)	Jsc (mA/cm <sup>2</sup> )			PCE (%)	Donor:A cceptor Ratio (w/w)		
		FF (%)				Illumina tion	Referen ce	
PCBM	0.58	-	-		3.88	1:1	AM 1.5G	[2]
Bis- PCBM (conven tional mixture)	0.72	7.24	55		2.9	1:1	AM 1.5G	[3][4]
Bis- PCBM (isomer subpopul ation)	0.72	7.96	62		3.5	1:1	AM 1.5G	[3][4]

Table 2: Performance in PCDTBT-based Devices

Acceptor	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Donor:A		
					Acceptor Ratio	Illumination	Reference
PCBM	0.93	-	61-62	14.7 (under 1000 lx)	1:4	AM 1.5G & Indoor Light	[5]
Bis- PCBM	1.05	-	52-55	13.8 (under 1000 lx)	1:4	AM 1.5G & Indoor Light	[5]

## Experimental Protocols

The fabrication of organic solar cells with either **Bis-PCBM** or PCBM follows a similar solution-processing methodology. Below is a representative experimental protocol for a bulk heterojunction (BHJ) device.

### 1. Substrate Preparation:

- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The cleaned substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to enhance their wettability.

### 2. Hole Transport Layer (HTL) Deposition:

- A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates.
- The substrates are subsequently annealed at a specified temperature (e.g., 120-150°C) in a nitrogen-filled glovebox.

### 3. Active Layer Deposition:

- The donor polymer (e.g., P3HT or PCDTBT) and the fullerene acceptor (PCBM or **Bis-PCBM**) are dissolved in a suitable organic solvent, such as chlorobenzene or o-dichlorobenzene, at a specific weight ratio (e.g., 1:1 for P3HT, 1:4 for PCDTBT).
- The solution is stirred, typically overnight, and may be gently heated to ensure complete dissolution.
- The active layer solution is then spin-coated on top of the HTL inside the glovebox. The spin speed is adjusted to achieve the desired film thickness.

#### 4. Post-Deposition Annealing:

- The devices are often thermally annealed at a specific temperature and for a set duration (e.g., 110-150°C for P3HT-based devices) to optimize the morphology of the active layer for improved charge transport.

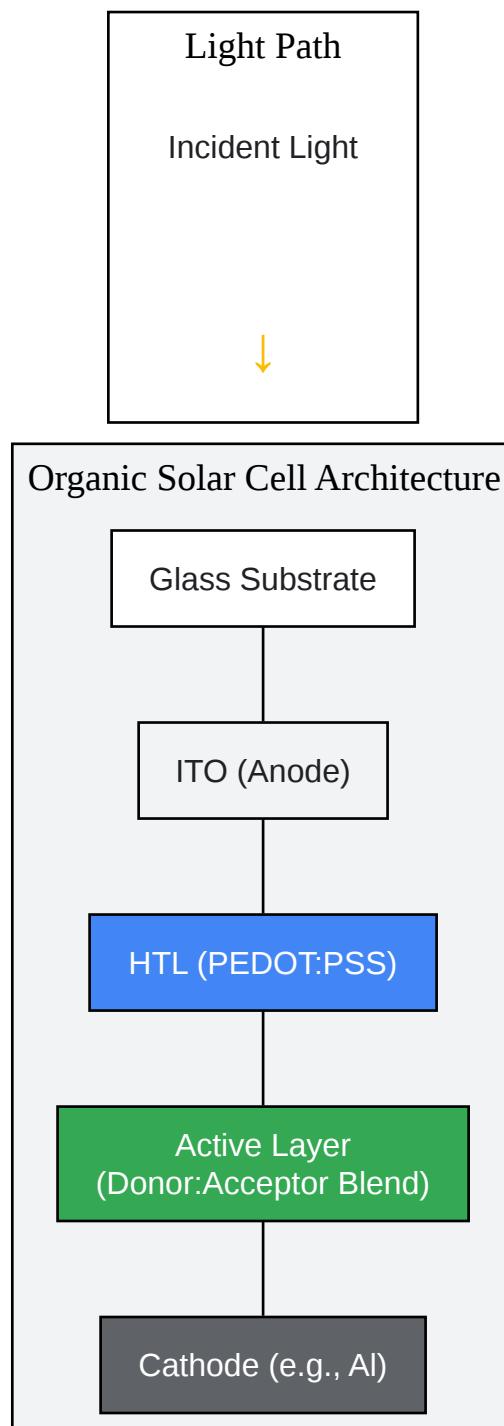
#### 5. Cathode Deposition:

- Finally, a metal cathode, such as aluminum (Al) or calcium/aluminum (Ca/Al), is deposited on top of the active layer via thermal evaporation under high vacuum.

## Visualizing the Comparison and Device Architecture

To better understand the comparative workflow and the structure of the organic solar cells, the following diagrams are provided.

Caption: Logical workflow for comparing **Bis-PCBM** and PCBM in organic solar cells.



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Caption: General device architecture of a bulk heterojunction organic solar cell.

## Conclusion

The choice between **Bis-PCBM** and PCBM as the electron acceptor in organic solar cells involves a trade-off. **Bis-PCBM** offers a clear advantage in achieving higher open-circuit voltages, a crucial parameter for overall power conversion efficiency. However, this benefit can be accompanied by lower short-circuit currents and fill factors. The performance of **Bis-PCBM** is also highly dependent on its isomeric purity, with specific isomers showing enhanced performance over the more common, less expensive isomer mixtures. For applications where maximizing Voc is a primary goal, such as in indoor photovoltaics or in tandem solar cell architectures, **Bis-PCBM** presents a promising avenue for research and development. In contrast, PCBM remains a robust and well-understood acceptor that often delivers a more balanced performance in terms of all key photovoltaic parameters. The selection, therefore, should be guided by the specific performance goals of the organic solar cell being developed.

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